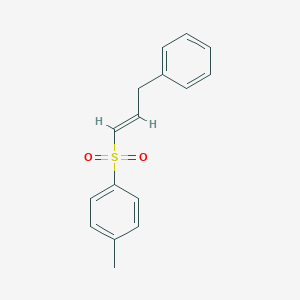

![molecular formula C18H16N4O2 B498568 {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891450-20-7](/img/structure/B498568.png)

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzimidazole . It has been the subject of experimental and theoretical investigations, particularly in relation to its optimized geometrical structure, electronic and vibrational features .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis involves the use of the B3LYP/6-311++G(d,p) basis set . More detailed information about the synthesis process would require access to the full text of the relevant papers.Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311++G(d,p) basis set . This analysis provides information about the optimized geometrical structure, electronic and vibrational features of the compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzimidazole derivatives are known to be bases . More detailed information about the chemical reactions of this compound would require access to the full text of the relevant papers.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques . These include vibrational assignments and calculations of the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Applications De Recherche Scientifique

MBBA is a versatile compound with a wide range of applications in scientific research. It has been used in studies of enzyme kinetics, protein-ligand binding, and molecular interactions. It has also been used in the development of analytical methods and in the study of the structure and function of proteins. Additionally, MBBA has been used in the synthesis of other compounds, such as inhibitors of enzymes, and as a reagent in the synthesis of organic compounds.

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , which suggests that this compound may have multiple targets.

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in the function of these biopolymers, potentially affecting cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of benzimidazole derivatives can be influenced by various environmental conditions , which may indirectly affect the action of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

MBBA is a versatile and water-soluble compound, making it an attractive choice for laboratory experiments. It is also relatively stable and has a low toxicity profile, making it safe to use in the laboratory. However, it can be difficult to separate from by-products in the purification process, and it can be difficult to obtain in large quantities.

Orientations Futures

The potential applications of MBBA are vast, and further research is needed to explore its full potential. Future research should focus on its use in the development of new analytical methods, its use as a reagent in the synthesis of other compounds, and its use as an enzyme inhibitor. Additionally, further research is needed to explore its potential as a therapeutic agent, its effects on signaling pathways, and its potential to modulate the activity of certain receptors. Finally, further research is needed to explore its use in the development of new drugs and drug delivery systems.

Méthodes De Synthèse

The synthesis of MBBA is a two-step process. The first step involves the reaction of 2-methyl-1H-benzimidazole with acetic anhydride in the presence of pyridine. This reaction yields a mixture of the desired product and by-products. The second step is a purification process, which involves the use of column chromatography to separate the desired product from the by-products.

Analyse Biochimique

Biochemical Properties

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Propriétés

IUPAC Name |

2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTNCBUHBXKELF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)

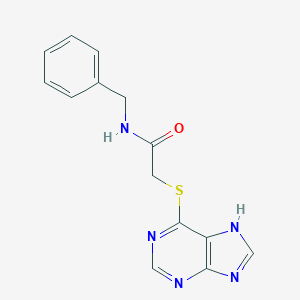

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)

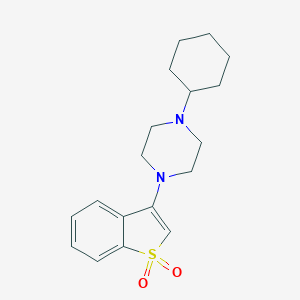

![1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propyl sulfone](/img/structure/B498489.png)

![2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide](/img/structure/B498490.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)

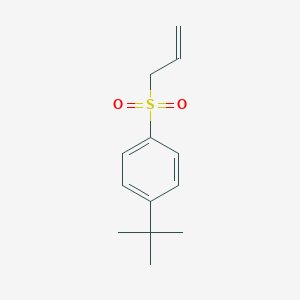

![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![4-[(5-Methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498499.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)

![N-(3,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498503.png)